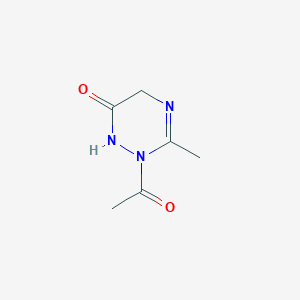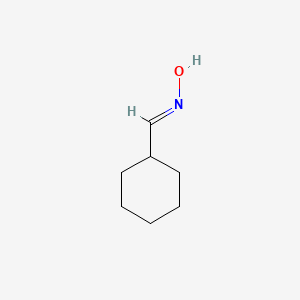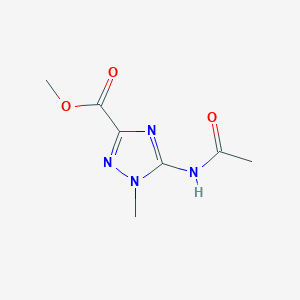![molecular formula C6H6N2O2 B13106175 4H-[1,3]dioxino[4,5-d]pyrimidine CAS No. 543673-02-5](/img/structure/B13106175.png)
4H-[1,3]dioxino[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-[1,3]dioxino[4,5-d]pyrimidine is a heterocyclic compound characterized by a fused ring system containing both oxygen and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,3]dioxino[4,5-d]pyrimidine typically involves the condensation of suitable precursors under specific conditions. One common method includes the reaction of Meldrum’s acid with aldehydes and amines in the presence of a catalyst such as ceric ammonium nitrate (CAN). This reaction proceeds via a one-pot Biginelli reaction, yielding substituted derivatives of this compound .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors .
Análisis De Reacciones Químicas
Types of Reactions
4H-[1,3]dioxino[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4H-[1,3]dioxino[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4H-[1,3]dioxino[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
4H-[1,3]dioxino[4,5-d]pyrimidine can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different electronic properties and reactivity.
[1,3]dioxino[4,5-d]pyridine: A related compound with a nitrogen atom in a different position, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific ring structure, which imparts unique electronic and steric properties, making it valuable for various applications .
Propiedades
Número CAS |
543673-02-5 |
|---|---|
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
4H-[1,3]dioxino[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-9-4-10-6(5)8-3-7-1/h1,3H,2,4H2 |
Clave InChI |
JEXFNOPDQQERAA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN=CN=C2OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
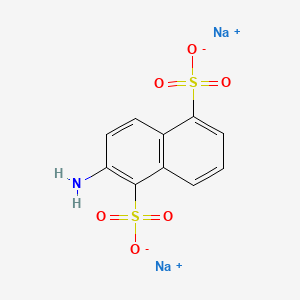
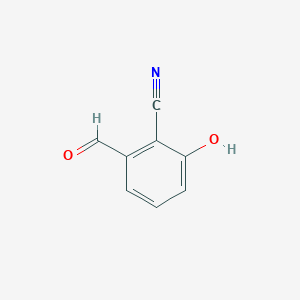
![2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole](/img/structure/B13106121.png)

![5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13106130.png)
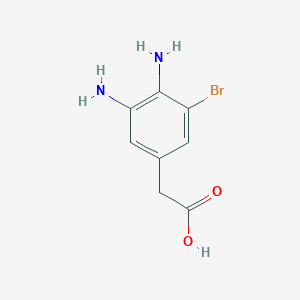
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13106145.png)
![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B13106161.png)

